molecular formula C19H21NO4 B562554 rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one CAS No. 1292840-26-6

rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one

Cat. No.: B562554
CAS No.: 1292840-26-6
M. Wt: 332.411
InChI Key: BXLPJKGEJVAHON-CBXZRGHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one: is a synthetic organic compound characterized by its morpholine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Core: The morpholine ring is synthesized through a cyclization reaction involving an appropriate diol and an amine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine core.

    Attachment of the Ethoxy-d5-phenoxy Group: This step involves the reaction of the benzylated morpholine with an ethoxy-d5-phenoxy compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reagents in a controlled environment.

    Continuous Flow Synthesis: Utilizes a continuous flow reactor to streamline the synthesis process, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its morpholine core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • rel-(2R,3R)-6-[alpha-(2-Methoxy-phenoxy)benzyl]morpholin-3-one
  • rel-(2R,3R)-6-[alpha-(2-Propoxy-phenoxy)benzyl]morpholin-3-one

Uniqueness

rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one is unique due to the presence of the ethoxy-d5-phenoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

(6R)-6-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)/t17-,19-/m1/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLPJKGEJVAHON-CBXZRGHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@@H]([C@H]2CNC(=O)CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one
Reactant of Route 2
rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one
Reactant of Route 3
Reactant of Route 3
rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one
Reactant of Route 4
Reactant of Route 4
rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one
Reactant of Route 5
Reactant of Route 5
rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one
Reactant of Route 6
Reactant of Route 6
rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.